Cas no 848233-03-4 (1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one)

1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one is a fluorinated enone derivative featuring a phenylvinylsulfonyl-piperazine moiety. This compound is of interest in synthetic and medicinal chemistry due to its unique structural properties, including the electron-withdrawing trifluoromethyl group and the reactive α,β-unsaturated ketone functionality. The presence of the sulfonyl-piperazine group enhances its potential as a versatile intermediate for designing biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined reactivity profile makes it suitable for selective conjugation or further functionalization, offering utility in targeted drug discovery and advanced organic synthesis applications. The compound's stability and solubility characteristics further support its use in experimental workflows.
1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one structure
848233-03-4 structure
Product name:1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one
CAS No:848233-03-4
MF:C17H19F3N2O3S
MW:388.40457367897
CID:5929014
PubChem ID:6219483

1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one
    • AB00738506-01
    • 848233-03-4
    • EN300-26587365
    • 1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one
    • Inchi: 1S/C17H19F3N2O3S/c1-14(13-16(23)17(18,19)20)21-8-10-22(11-9-21)26(24,25)12-7-15-5-3-2-4-6-15/h2-7,12-13H,8-11H2,1H3/b12-7+,14-13+
    • InChI Key: KLQSTRRGWMXKDN-MZXMXVKLSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(/C(=C/C(C(F)(F)F)=O)/C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 388.10684813g/mol
  • Monoisotopic Mass: 388.10684813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 652
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.1Ų
  • XLogP3: 2.8

1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587365-0.05g
1,1,1-trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one
848233-03-4 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one

1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one: A Comprehensive Overview

1,1,1-Trifluoro-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]pent-3-en-2-one (CAS No. 848233-03-4) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of trifluorinated ketones, which are known for their stability and reactivity in various chemical reactions. The molecule incorporates a piperazine ring, a phenylethene sulfonyl group, and a trifluoromethyl group, making it a versatile candidate for drug discovery and development.

The trifluoromethyl group in the molecule contributes to its lipophilicity and metabolic stability, which are crucial properties for drug candidates. Recent studies have shown that trifluorinated compounds exhibit enhanced bioavailability and reduced susceptibility to hepatic metabolism, making them attractive for therapeutic applications. The piperazine ring, on the other hand, is a common structural motif in pharmaceuticals due to its ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors.

The phenylethene sulfonyl group introduces additional electronic effects and enhances the molecule's ability to participate in conjugation, which can influence its pharmacokinetic properties. This group also plays a role in modulating the compound's solubility and permeability, both of which are critical for effective drug delivery. Recent research has focused on optimizing the substitution patterns on the phenylethene sulfonyl group to improve the compound's selectivity and efficacy in targeting specific biological pathways.

One of the most promising applications of CAS No. 848233-03-4 is in the development of small-molecule inhibitors for various disease-related proteins. For instance, studies have demonstrated that this compound can inhibit key enzymes involved in cancer progression, such as kinases and proteases. Its ability to selectively bind to these targets makes it a valuable tool in precision medicine.

In addition to its therapeutic potential, CAS No. 848233-03-4 has also been explored for its role in radiopharmaceuticals. The trifluoromethyl group can serve as a carrier for fluorine isotopes, enabling its use in positron emission tomography (PET) imaging. This application highlights the compound's versatility across different areas of medical research.

From a synthetic standpoint, the preparation of CAS No. 848233-03-4 involves multi-step reactions that require precise control over stereochemistry and regioselectivity. Researchers have developed efficient methodologies to synthesize this compound, including coupling reactions and ring-forming strategies. These advancements have significantly improved the scalability of production, making it more accessible for preclinical and clinical studies.

Recent breakthroughs in computational chemistry have also contributed to our understanding of CAS No. 848233-03-4's properties. Advanced molecular modeling techniques have provided insights into its binding modes with biological targets, enabling rational drug design strategies. These computational approaches are expected to further accelerate the development of this compound into clinically relevant therapeutics.

In conclusion, CAS No. 848233-03-4 represents a cutting-edge molecule with immense potential in drug discovery and medical imaging. Its unique structure, combined with recent advancements in synthesis and computational modeling, positions it as a key player in addressing unmet medical needs across various therapeutic areas.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.